Cas no 458-92-4 ((Difluoromethoxy)benzene)
(Difluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- alpha,alpha-Difluoroanisole
- (Difluoromethoxy)benzene
- α,α-Difluoroanisole
- difluoromethoxybenzene
- Benzene, difluoromethoxy-
- difluorophenoxymethane
- NSC265871
- difluoro-methoxybenzene
- 3-(difluoromethoxy)benzene
- Difluoromethyl phenyl ether
- LMVBQQAXGZVBFH-UHFFFAOYSA-N
- 3951AE
- SBB070688
- AK161726
- ST24035005
- D4914
- I
- NS00043532
- CS-0156091
- AF5S75R3NF
- EINECS 207-283-1
- Benzene, (difluoromethoxy)-
- difluoromethoxy-benzene
- BS-17077
- NSC 265871
- a,a-difluoroanisole
- DTXSID90196623
- Anisole, alpha,alpha-difluoro-
- MFCD00068184
- NSC-265871
- AKOS005145683
- 458-92-4
- FT-0622095
- I10218
- SCHEMBL153060
- SY016806
- (Difluoromethoxy)-benzene
-
- MDL: MFCD00068184
- Inchi: 1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H
- InChI Key: LMVBQQAXGZVBFH-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 144.03900
- Monoisotopic Mass: 144.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 1.155±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 140°C(lit.)
- Flash Point: 43.1±19.0 ºC,
- Refractive Index: 1.4473 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (1.7 g/l) (25 º C),
- PSA: 9.23000
- LogP: 2.28800
- λmax: 270(EtOH)(lit.)
(Difluoromethoxy)benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993
- Hazard Category Code: R10
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- HazardClass:FLAMMABLE
- PackingGroup:III
- Storage Condition:Sealed in dry,Room Temperature(BD41707)
- Risk Phrases:R10
- Safety Term:S23;S24/25
(Difluoromethoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(Difluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004455-25g |
(Difluoromethoxy)benzene |
458-92-4 | 99% | 25g |
697.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D828707-100g |
(Difluoromethoxy)benzene |
458-92-4 | 95% | 100g |
¥657.00 | 2022-01-12 | |
| TRC | D445438-250mg |
(Difluoromethoxy)benzene |
458-92-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D445438-500mg |
(Difluoromethoxy)benzene |
458-92-4 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D445438-2.5g |
(Difluoromethoxy)benzene |
458-92-4 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 008159-5g |
alpha,alpha-Difluoroanisole |
458-92-4 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 008159-10g |
alpha,alpha-Difluoroanisole |
458-92-4 | 98% | 10g |
£19.00 | 2022-03-01 | |
| Fluorochem | 008159-25g |
alpha,alpha-Difluoroanisole |
458-92-4 | 98% | 25g |
£38.00 | 2022-03-01 | |
| Fluorochem | 008159-100g |
alpha,alpha-Difluoroanisole |
458-92-4 | 98% | 100g |
£108.00 | 2022-03-01 | |
| Apollo Scientific | PC4117-50g |
(Difluoromethoxy)benzene |
458-92-4 | 98% | 50g |
£100.00 | 2023-09-01 |
(Difluoromethoxy)benzene Related Literature
-
E. Hywel Evans,Jason A. Day,Christopher D. Palmer,W. John Price,Clare M. M. Smith,Julian F. Tyson J. Anal. At. Spectrom. 2005 20 562
-
E. Hywel Evans,Jason A. Day,Christopher D. Palmer,W. John Price,Clare M. M. Smith,Julian F. Tyson J. Anal. At. Spectrom. 2005 20 562
Additional information on (Difluoromethoxy)benzene
Chemical Profile of (Difluoromethoxy)benzene (CAS No. 458-92-4)
(Difluoromethoxy)benzene, with the chemical formula C₇H₆F₂O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its CAS number, 458-92-4, uniquely identifies it in scientific literature and industrial applications. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, making it a subject of extensive study and development.
The structural motif of (Difluoromethoxy)benzene consists of a benzene ring substituted with a difluoromethoxy group. This substitution pattern imparts unique electronic and steric properties to the molecule, which are exploited in its utility as a building block for more complex structures. The presence of two fluorine atoms enhances the lipophilicity and metabolic stability of derivatives, making them attractive candidates for drug development.
In recent years, (Difluoromethoxy)benzene has been explored in the synthesis of novel therapeutic agents. Its derivatives have shown promise in various pharmacological applications, including anti-inflammatory, antiviral, and anticancer therapies. The difluoromethoxy group acts as a key pharmacophore, influencing both the binding affinity and selectivity of drug candidates. For instance, studies have demonstrated its role in modulating enzyme activity by serving as a scaffold for small-molecule inhibitors.
One notable area of research involves the use of (Difluoromethoxy)benzene in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the structural flexibility of (Difluoromethoxy)benzene to design inhibitors that target specific kinase domains. These inhibitors have shown preclinical efficacy in reducing tumor growth and improving survival rates in animal models.
Another significant application lies in the agrochemical sector, where (Difluoromethoxy)benzene derivatives are being investigated as potential pesticides and herbicides. The fluorine atoms contribute to the compound's resistance to degradation, ensuring prolonged activity in the environment. This property is particularly valuable for developing long-lasting crop protection agents that can withstand environmental stressors without frequent reapplication.
The synthesis of (Difluoromethoxy)benzene typically involves fluorination reactions on methoxy-substituted benzene derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for both research and commercial purposes.
From a computational chemistry perspective, (Difluoromethoxy)benzene has been extensively studied to understand its molecular interactions and mechanistic pathways. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the atomic level. These studies are crucial for rational drug design, allowing researchers to predict binding affinities and optimize lead compounds.
The environmental impact of (Difluoromethoxy)benzene and its derivatives is also a topic of interest. While fluorinated compounds offer numerous benefits in terms of stability and efficacy, their persistence in the environment raises concerns about potential long-term effects. Ongoing research focuses on developing greener synthetic routes that minimize waste and reduce environmental footprint without compromising performance.
In conclusion, (Difluoromethoxy)benzene (CAS No. 458-92-4) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with therapeutic potential. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain a cornerstone in chemical innovation.
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